![molecular formula C23H18S2 B14316323 1-[Bis(phenylsulfanyl)methyl]naphthalene CAS No. 113451-20-0](/img/structure/B14316323.png)
1-[Bis(phenylsulfanyl)methyl]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Bis(phenylsulfanyl)methyl]naphthalene is an organic compound characterized by the presence of a naphthalene core substituted with bis(phenylsulfanyl)methyl groups
Preparation Methods
The synthesis of 1-[Bis(phenylsulfanyl)methyl]naphthalene typically involves the reaction of naphthalene derivatives with phenylsulfanyl reagents. One common synthetic route includes the use of naphthalene-1-carbaldehyde, which undergoes a reaction with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-[Bis(phenylsulfanyl)methyl]naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the phenylsulfanyl groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the naphthalene core can be functionalized with different substituents using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
1-[Bis(phenylsulfanyl)methyl]naphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1-[Bis(phenylsulfanyl)methyl]naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include oxidative stress response, signal transduction, and metabolic processes.
Comparison with Similar Compounds
1-[Bis(phenylsulfanyl)methyl]naphthalene can be compared with other similar compounds, such as:
1,8-Bis[(phenylsulfanyl)methyl]naphthalene: This compound has similar structural features but differs in the position of the substituents on the naphthalene core.
Naphthalene derivatives: Other naphthalene-based compounds with different substituents can be compared in terms of their reactivity, stability, and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
113451-20-0 |
|---|---|
Molecular Formula |
C23H18S2 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-[bis(phenylsulfanyl)methyl]naphthalene |
InChI |
InChI=1S/C23H18S2/c1-3-12-19(13-4-1)24-23(25-20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22/h1-17,23H |
InChI Key |
ZDOTXBHWTOOLFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(C2=CC=CC3=CC=CC=C32)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


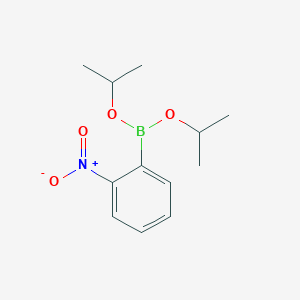
![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
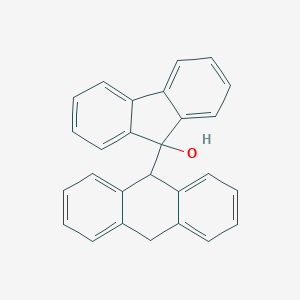
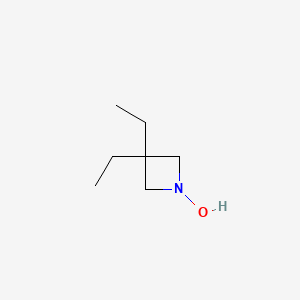

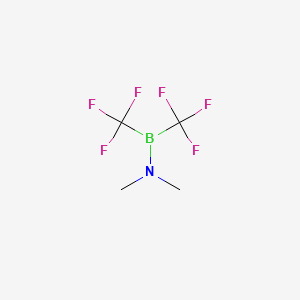
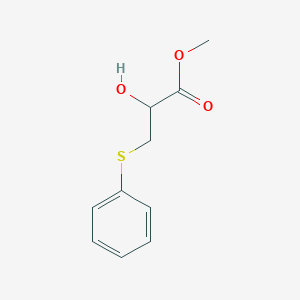

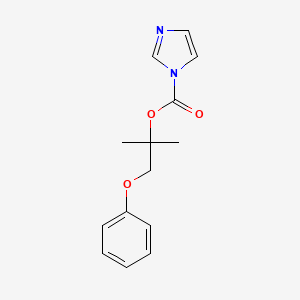
![Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol](/img/structure/B14316303.png)
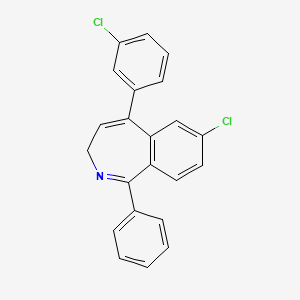
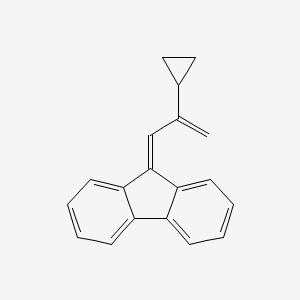

methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14316321.png)
